N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide
Description
Reagents: Trifluoromethyl iodide, a suitable catalyst (e.g., copper)
Conditions: The reaction is performed under inert atmosphere (e.g., nitrogen) at elevated temperatures.
Step 3: Formation of Acetamide
Reagents: 4-methylbenzylamine, acetic anhydride
Conditions: The reaction is conducted in the presence of a base (e.g., pyridine) at room temperature.
Industrial Production Methods
Industrial production of N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Properties
Molecular Formula |
C16H21F3N2O |
|---|---|
Molecular Weight |
314.35 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C16H21F3N2O/c1-12-2-4-13(5-3-12)10-20-15(22)11-21-8-6-14(7-9-21)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22) |
InChI Key |
PPTDBBWUWABOON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group. The final step involves the acetamide formation through a reaction with 4-methylbenzylamine.
-
Step 1: Synthesis of Piperidine Ring
Reagents: Piperidine, trifluoromethyl iodide
Conditions: The reaction is carried out under anhydrous conditions with a base such as potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-methylphenyl)methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl]ethanone: Another compound with a piperidine ring, but with different functional groups, resulting in distinct pharmacological properties.
These comparisons help in understanding the unique features and potential advantages of this compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
